3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole
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Overview
Description
3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a cyclopropylmethyl group
Preparation Methods
The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole typically involves the reaction of 1-(cyclopropylmethyl)-1H-1,2,4-triazole with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromination process selectively introduces a bromine atom at the desired position on the triazole ring .
Chemical Reactions Analysis
3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Scientific Research Applications
3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
3-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-bromo-1-(cyclopropylmethyl)-1H-pyrazole: This compound has a pyrazole ring instead of a triazole ring, which can result in different chemical reactivity and biological activity.
3-bromo-1-(cyclopropylmethyl)-1H-imidazole: The imidazole ring in this compound provides different electronic properties and binding affinities compared to the triazole ring.
3-bromo-1-(cyclopropylmethyl)-1H-tetrazole: The tetrazole ring introduces additional nitrogen atoms, potentially altering the compound’s stability and reactivity.
Properties
IUPAC Name |
3-bromo-1-(cyclopropylmethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-8-4-10(9-6)3-5-1-2-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTVZYDRUVHVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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